Stereochemical Purity and Configurational Stability of the Trans Isomer
The trans isomer of tert-butyl 4-formylcyclohexylcarbamate (CAS 181308-57-6) is supplied with a defined stereochemistry, in contrast to the cis isomer (CAS 181308-56-5) or the unspecified stereoisomer mixture (CAS 304873-80-1). The trans configuration imparts a specific three-dimensional orientation where the Boc-amino and formyl groups adopt equatorial/axial preferences that influence conformational stability and reactivity. This stereochemical distinction is crucial for applications requiring precise spatial arrangements, such as in the synthesis of stereospecific VLA-4 antagonists. [1]
| Evidence Dimension | Stereochemical identity and purity |
|---|---|
| Target Compound Data | Trans configuration (1r,4r); purity ≥ 99% (GC) |
| Comparator Or Baseline | Cis isomer (CAS 181308-56-5); unspecified isomer mixture (CAS 304873-80-1) |
| Quantified Difference | Stereochemically defined single isomer vs. undefined mixture or cis isomer |
| Conditions | Gas chromatography (GC) purity assessment; stereochemistry confirmed by NMR and X-ray crystallography |
Why This Matters
Procuring the trans-specific isomer ensures reproducible stereochemical outcomes in asymmetric synthesis and avoids the need for costly chiral separations.
- [1] Sigma-Aldrich. tert-butyl trans-4-formylcyclohexylcarbamate synthesis. Citation Search. CAS: 181308-57-6. View Source
